molecular formula C19H17N6NaO5S3 B14112138 sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B14112138
M. Wt: 528.6 g/mol
InChI Key: VFUMWBZIKOREOO-DKRMNOTNSA-M
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Description

The compound “sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate” is a complex organic molecule that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiazole moieties, and the final coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness, often employing advanced techniques such as chromatography and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific moieties to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying beta-lactam reactivity and stability.

    Biology: Investigated for its antibacterial properties and mechanisms of resistance.

    Medicine: Employed in the development of new antibiotics and treatment protocols.

    Industry: Utilized in the production of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another beta-lactam antibiotic with a similar mechanism of action.

    Cephalosporins: A class of beta-lactam antibiotics with broader spectrum activity.

    Carbapenems: Highly potent beta-lactam antibiotics used for resistant bacterial strains.

Uniqueness

This compound is unique in its specific structural features, such as the presence of thiazole moieties and the specific stereochemistry of the beta-lactam ring. These features contribute to its distinct antibacterial activity and resistance profile.

Properties

Molecular Formula

C19H17N6NaO5S3

Molecular Weight

528.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1/b4-3-,24-12+;/t13-,17-;/m1./s1

InChI Key

VFUMWBZIKOREOO-DKRMNOTNSA-M

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

Origin of Product

United States

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